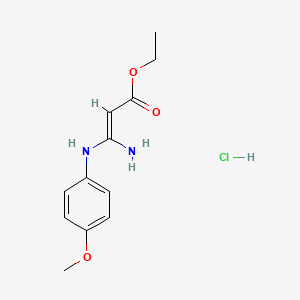

Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride

Description

Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride is a β-amino acid ester derivative characterized by an acrylate backbone, a 4-methoxyanilino substituent, and a hydrochloride salt. The methoxy group on the aniline ring enhances polarity and may influence solubility and biological interactions .

Properties

IUPAC Name |

ethyl (E)-3-amino-3-(4-methoxyanilino)prop-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-3-17-12(15)8-11(13)14-9-4-6-10(16-2)7-5-9;/h4-8,14H,3,13H2,1-2H3;1H/b11-8+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAALGQYOKATCZ-YGCVIUNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(N)NC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Overview : Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride serves as a versatile intermediate in the synthesis of bioactive compounds. Its ability to participate in various chemical reactions makes it valuable in drug discovery and development.

Key Applications :

- Synthesis of Anticancer Agents : The compound has been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its potential to inhibit cell viability and induce apoptosis in cancer cells .

- Photosensitizer in Photodynamic Therapy : It has been explored as a photosensitizer that generates reactive oxygen species upon light activation, selectively damaging tumor cells . This application is particularly promising for localized cancer treatments.

| Application Area | Methodology | Results |

|---|---|---|

| Anticancer Research | In vitro cell culture studies | Promising cytotoxic activity against cancer cells |

| Photodynamic Therapy | Administration followed by light exposure | Potential for effective tumor treatment |

Polymer Chemistry

Overview : The compound can be incorporated into polymerization processes, leading to the development of functionalized polymers with tailored properties.

Applications :

- Drug Delivery Systems : Polymers synthesized using this compound have shown potential for controlled drug release .

- Coatings and Materials Science : The compound's reactivity allows for the creation of coatings with specific functionalities, enhancing material performance.

| Polymer Application | Methodology | Results |

|---|---|---|

| Drug Delivery Systems | Incorporation into monomers during polymerization | Enhanced release profiles for therapeutic agents |

| Coatings | Functionalization during synthesis | Improved adhesion and durability properties |

Analytical Chemistry and Bioimaging

Overview : this compound can function as a fluorescent probe or sensor, facilitating bioimaging applications.

Applications :

- Fluorescent Probes : The compound's fluorescent properties make it suitable for use in bioimaging techniques, allowing for the visualization of biological processes at the molecular level.

- Sensors for Biological Molecules : Its ability to interact with specific biomolecules can be harnessed to develop sensitive detection methods.

| Application Area | Methodology | Results |

|---|---|---|

| Bioimaging | Use as a fluorescent probe | Effective visualization of cellular processes |

| Sensor Development | Interaction with biomolecules | High sensitivity and specificity achieved |

Case Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of this compound demonstrated significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for further drug development .

Case Study 2: Photodynamic Therapy

Research exploring the use of this compound in photodynamic therapy revealed that when administered to tumor-bearing models followed by light exposure, it effectively reduced tumor size while minimizing damage to surrounding healthy tissues. This highlights its promise as a targeted cancer treatment modality .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

Ethyl 3-amino-3-(4-toluidino)acrylate Hydrochloride (CAS 318239-42-8)

- Molecular Formula : C₁₂H₁₇ClN₂O₂

- Molecular Weight : 256.73 g/mol

- Substituent: 4-methylanilino (toluidino) group.

- Key Differences : Replacing the methoxy group with a methyl group reduces polarity and electron-donating effects. This impacts solubility (e.g., lower water solubility compared to the methoxy analog) and may alter binding affinities in biological systems.

- Physical Properties : Melting point = 135–137°C; classified as an irritant .

Ethyl 3-amino-3-(4-ethylphenyl)propanoate Hydrochloride (CAS 502841-88-5)

- Molecular Formula: C₁₃H₂₀ClNO₂

- Molecular Weight : 257.75 g/mol

- Substituent : 4-ethylphenyl group.

- The propanoate ester (vs. acrylate) reduces conjugation, affecting stability and reactivity.

Complex Substituents and Functional Groups

Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate Hydrochloride (CAS 473567-08-7)

- Molecular Formula: C₁₅H₂₄ClNO₄

- Molecular Weight : 331.83 g/mol

- Substituents : 4-isobutoxy and 3-methoxy groups.

- Dual substituents (methoxy and isobutoxy) may confer unique selectivity in drug-receptor interactions.

- Hazard Class : Irritant .

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride (CAS 1375473-45-2)

- Substituent : 4-chlorophenyl and 3-hydroxy groups.

- This combination may improve solubility but reduce stability under acidic conditions .

Fluorinated Analogs

Ethyl (±)-3-Amino-3-(3,5-difluorophenyl)propanoate Hydrochloride

- Substituent : 3,5-difluorophenyl.

- Key Differences : Fluorine atoms enhance metabolic stability and bioavailability via reduced cytochrome P450 metabolism. The difluoro substitution pattern may improve binding to hydrophobic pockets in enzymes or receptors .

Ethyl (±)-3-Amino-3-(2-fluoro-4-trifluoromethylphenyl)propanoate Hydrochloride

Data Table: Comparative Analysis

Research Findings and Implications

- In contrast, fluorine or chlorine substituents (electron-withdrawing) may improve stability and alter binding kinetics .

- Solubility and Bioavailability: Propanoate esters (e.g., ) generally exhibit lower aqueous solubility than acrylates due to reduced polarity, but this can be mitigated by hydrophilic substituents like methoxy or hydroxy groups .

- Synthetic Utility : Column chromatography with ethyl acetate/hexane gradients is a common purification method for these hydrochloride salts, as seen in .

Biological Activity

Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 272.73 g/mol. Its structure includes an ethyl ester group, an amino group, and a para-substituted methoxy group on the aniline moiety. These functional groups are crucial for its biological activity, influencing its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : this compound has been studied for its potential anticancer properties. It interacts with specific cellular pathways that modulate cancer cell growth and proliferation. For instance, it has shown efficacy in inhibiting the growth of various cancer cell lines, including HeLa cells, where it induced morphological changes indicative of cytotoxicity .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the activity of certain enzymes involved in inflammatory pathways, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to fully characterize this aspect.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound likely interacts with specific enzymes or proteins, leading to inhibition or modulation of their activity. This interaction is crucial for its anticancer and anti-inflammatory effects .

- Cell Cycle Arrest : Studies indicate that treatment with this compound can result in cell cycle arrest in cancer cells, preventing their proliferation and inducing apoptosis. This was evidenced by changes in cell morphology and viability assessments .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that at concentrations as low as 2 µM, the compound significantly affected the morphology of HeLa cells, indicating a potent cytotoxic effect. The observed morphological changes were similar to those seen in cells undergoing mitotic arrest, suggesting a targeted mechanism against cell division .

- Selectivity Profiles : Research has shown that the compound exhibits selectivity towards cancer cells compared to normal cells, which is critical for minimizing side effects in potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the methoxy group can enhance or diminish biological activity, indicating the importance of structural integrity in its pharmacological profile .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-3-(4-methoxyanilino)acrylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves:

Starting Materials : Ethyl acrylate derivatives (e.g., ethyl 3-ethoxyacrylate) and 4-methoxyaniline.

Coupling Reaction : React the acrylate with 4-methoxyaniline under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic attack.

Amination : Introduce the amino group via ammonia or ammonium chloride in the presence of HCl to form the hydrochloride salt.

Purification : Recrystallization from ethanol/water mixtures improves purity .

Optimization : Adjust reaction time (12-24 hours), temperature (60-80°C), and stoichiometric ratios (1:1.2 acrylate:amine) to enhance yields. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity by identifying peaks for the methoxy group (~δ 3.8 ppm), aromatic protons (~δ 6.8-7.5 ppm), and ester carbonyl (~δ 170 ppm in 13C) .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C=O ester vibrations (~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns.

- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal analysis resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxyanilino group influence reactivity compared to other substituents (e.g., ethoxy, bromo)?

- Methodological Answer :

- Electronic Effects : The electron-donating methoxy group increases nucleophilicity of the anilino nitrogen, accelerating coupling reactions but potentially reducing stability under oxidative conditions. Compare with electron-withdrawing groups (e.g., bromo in ), which slow reactivity but enhance electrophilic substitution.

- Steric Effects : The methoxy group’s para position minimizes steric hindrance, unlike ortho-substituted analogs (e.g., 2-ethoxyphenyl in ), which may hinder access to reactive sites.

- Data Table :

| Substituent | Reactivity (Coupling Rate) | Oxidative Stability |

|---|---|---|

| 4-OCH₃ | High | Moderate |

| 4-Br | Low | High |

| 2-OCH₂CH₃ | Moderate | Low |

- Experimental Design : Perform kinetic studies under identical conditions (solvent, temperature) to quantify substituent effects .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Step 1 : Verify compound stability in physiological conditions (e.g., pH 7.4 buffer at 37°C) using HPLC to detect degradation products.

- Step 2 : Assess membrane permeability via Caco-2 cell assays or PAMPA. Poor permeability may explain reduced in vivo efficacy.

- Step 3 : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways. Compare metabolites with active analogs (e.g., naphthyl derivatives in ).

- Step 4 : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity discrepancies .

Q. What strategies are effective for studying the compound’s interaction with enzymes involved in inflammatory pathways?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant COX-2 or LOX enzymes. Pre-incubate the compound (1-100 µM) with enzyme and substrate (e.g., arachidonic acid), then measure product formation via UV-Vis or fluorescence.

- Molecular Docking : Perform in silico simulations (AutoDock Vina) using the compound’s crystal structure (from ) to predict binding poses in enzyme active sites.

- Mutagenesis Studies : Engineer enzyme mutants (e.g., Ala substitutions in catalytic residues) to identify critical interaction sites.

- Data Interpretation : Correlate IC₅₀ values with docking scores and structural analogs (e.g., 3-acetyl-4-hydroxyaniline in ) to refine structure-activity relationships .

Data Contradiction Analysis

Q. How to address inconsistent crystallographic data when the compound exhibits polymorphism?

- Methodological Answer :

- Step 1 : Recrystallize from multiple solvents (e.g., methanol, acetonitrile) to isolate polymorphs.

- Step 2 : Perform PXRD (powder X-ray diffraction) to confirm phase purity.

- Step 3 : Use DSC (differential scanning calorimetry) to identify thermal transitions (melting points, glass transitions).

- Step 4 : Compare SHELXL-refined structures of different polymorphs to assess conformational flexibility in the acrylate backbone and methoxyanilino orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.